molecular formula C10H12BrNO2 B8800705 3-bromo-N-methoxy-N,2-dimethylbenzamide

3-bromo-N-methoxy-N,2-dimethylbenzamide

Cat. No.: B8800705
M. Wt: 258.11 g/mol
InChI Key: RLIMKKTUPNKGJS-UHFFFAOYSA-N
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Description

3-bromo-N-methoxy-N,2-dimethylbenzamide is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

3-bromo-N-methoxy-N,2-dimethylbenzamide

InChI

InChI=1S/C10H12BrNO2/c1-7-8(5-4-6-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3

InChI Key

RLIMKKTUPNKGJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-methyl benzoic acid (430 mg, 2.00 mmol) in anhydrous DCM, under nitrogen at ambient temperature was added N,O-dimethylhydroxylamine hydrochloride (215 mg, 2.20 mmol), pyridine (0.18 mL, 2.23 mmol) and CBr4 (662 mg, 2.00 mmol). Triphenyl phosphine (576 mg, 2.20 mmol) was added portion-wise over 10 min and the resulting mixture stirred at ambient temperature for 2.5 h. The reaction mixture then reduced under vacuum and purified by SPE (silica, 10 g cartridge) eluting with cyclohexane:EtOAc (gradient 99:1 to 4:1) to afford the title compound as a colourless oil (310 mg).
Quantity
430 mg
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
662 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
576 mg
Type
reactant
Reaction Step Two

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